molecular formula C19H24N4O2 B2617896 N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide CAS No. 2034525-38-5

N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2617896
CAS No.: 2034525-38-5
M. Wt: 340.427
InChI Key: BWAZTGSAIQABPF-UHFFFAOYSA-N
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Description

N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound is characterized by the presence of a piperidine ring, a benzyl group, and a dimethylpyrimidinyl group, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the benzyl group: Benzylation of the piperidine ring is achieved using benzyl halides under basic conditions.

    Attachment of the dimethylpyrimidinyl group: The dimethylpyrimidinyl group is introduced through nucleophilic substitution reactions using suitable pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzylpiperidine: Lacks the dimethylpyrimidinyl group, resulting in different biological activities.

    4-(2,6-dimethylpyrimidin-4-yl)oxy)piperidine: Lacks the benzyl group, affecting its pharmacological properties.

Uniqueness

N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is unique due to the combination of the piperidine ring, benzyl group, and dimethylpyrimidinyl group. This unique structure contributes to its diverse applications and potential as a versatile compound in scientific research.

Properties

IUPAC Name

N-benzyl-4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-12-18(22-15(2)21-14)25-17-8-10-23(11-9-17)19(24)20-13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAZTGSAIQABPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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